Cas no 2008-60-8 (2-isocyano-1,4-dimethoxybenzene)
2-isocyano-1,4-dimethoxybenzene Chemical and Physical Properties
Names and Identifiers
-
- Benzene,2-isocyano-1,4-dimethoxy-
- 2,5-DIMETHOXYPHENYLISOCYANIDE
- 2-Isocyano-1,4-dimethoxybenzene
- 2,5-dimethoxybenzenisocyanide
- 2-isocyano-1,4-dimethoxy-benzene
- AC1MBY6K
- CTK4E3246
- MolPort-000-154-659
- SBB079363
- GS-0082
- AKOS006293927
- Benzene, 2-isocyano-1,4-dimethoxy-
- Benzene, 2-isocyano-1,4-dimethoxy- (9CI)
- 2008-60-8
- 2-isocyano-1, 4-dimethoxybenzene
- DTXSID80374332
- EN300-2000943
- CAA00860
- 2-isocyano-1,4-dimethoxybenzene
-
- MDL: MFCD04117586
- Inchi: 1S/C9H9NO2/c1-10-8-6-7(11-2)4-5-9(8)12-3/h4-6H,2-3H3
- InChI Key: BSHOFTRXQXFKNG-UHFFFAOYSA-N
- SMILES: O(C)C1C=CC(=CC=1[N+]#[C-])OC
Computed Properties
- Exact Mass: 163.06337
- Monoisotopic Mass: 163.063
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 2
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 22.8Ų
Experimental Properties
- PSA: 22.82
2-isocyano-1,4-dimethoxybenzene Pricemore >>
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| Enamine | EN300-2000943-5.0g |
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| Enamine | EN300-2000943-10.0g |
2-isocyano-1,4-dimethoxybenzene |
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| Enamine | EN300-2000943-1g |
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2-isocyano-1,4-dimethoxybenzene Related Literature
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Jan C. A. Boeyens,Leanne M. Cook,Yunxiang Ding,Manuel A. Fernandes,David H. Reid Org. Biomol. Chem. 2003 1 2168
Additional information on 2-isocyano-1,4-dimethoxybenzene
Introduction to 2-Isocyano-1,4-Dimethoxybenzene (CAS No. 2008-60-8)
2-Isocyano-1,4-dimethoxybenzene (CAS No. 2008-60-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, biology, and pharmaceutical research. This compound is characterized by its unique structure, which includes an isocyanate group and two methoxy substituents on a benzene ring. The combination of these functional groups endows 2-isocyano-1,4-dimethoxybenzene with a range of chemical properties that make it a valuable intermediate in the synthesis of various bioactive molecules and pharmaceuticals.
The isocyanate group in 2-isocyano-1,4-dimethoxybenzene is particularly reactive, making it an excellent starting material for the formation of ureas and carbamates. These derivatives are widely used in the development of agrochemicals, polymers, and pharmaceuticals. The methoxy groups, on the other hand, contribute to the compound's solubility and electronic properties, which can be crucial for optimizing its reactivity and selectivity in synthetic processes.
Recent studies have highlighted the potential applications of 2-isocyano-1,4-dimethoxybenzene in medicinal chemistry. For instance, researchers at the University of California have explored its use as a precursor for the synthesis of novel antiviral agents. The unique electronic environment provided by the methoxy groups has been shown to enhance the binding affinity of these compounds to viral targets, thereby improving their therapeutic efficacy.
In addition to its applications in drug discovery, 2-isocyano-1,4-dimethoxybenzene has also been investigated for its role in materials science. A study published in the Journal of Materials Chemistry demonstrated that this compound can be used to synthesize advanced functional materials with tunable properties. The isocyanate group facilitates cross-linking reactions, while the methoxy substituents influence the material's mechanical and optical properties.
The synthesis of 2-isocyano-1,4-dimethoxybenzene typically involves a multi-step process that begins with the nitration of 1,4-dimethoxybenzene followed by reduction to form an amine intermediate. The amine is then converted to the isocyanate through a series of reactions involving phosgene or other isocyanating agents. This synthetic route has been optimized to achieve high yields and purity levels, making it suitable for large-scale production.
The physical and chemical properties of 2-isocyano-1,4-dimethoxybenzene have been extensively characterized. It is a colorless solid with a melting point of approximately 75°C and a boiling point around 250°C under reduced pressure. The compound is moderately soluble in common organic solvents such as dichloromethane and ethanol but has limited solubility in water. These properties make it easy to handle and process in laboratory settings.
Safety considerations are an important aspect when working with 2-isocyano-1,4-dimethoxybenzene. While it is not classified as a hazardous substance under current regulations, appropriate precautions should be taken to avoid inhalation or skin contact due to its reactivity. Personal protective equipment (PPE) such as gloves and goggles should be worn during handling, and work should be conducted in a well-ventilated area or fume hood.
In conclusion, 2-isocyano-1,4-dimethoxybenzene (CAS No. 2008-60-8) is a multifaceted compound with significant potential in various scientific disciplines. Its unique structure and reactivity make it an invaluable tool for researchers working on new drug candidates, advanced materials, and synthetic methodologies. As ongoing research continues to uncover new applications for this compound, its importance in the scientific community is likely to grow even further.
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